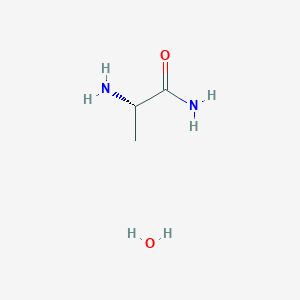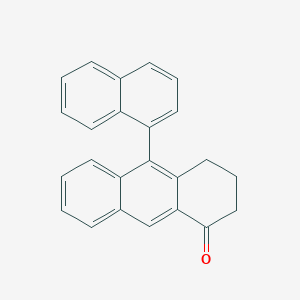
10-(Naphthalen-1-yl)-3,4-dihydroanthracen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(Naphthalen-1-yl)-3,4-dihydroanthracen-1(2H)-one is an organic compound that belongs to the class of anthracene derivatives This compound is characterized by the presence of a naphthalene ring attached to a dihydroanthracene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Naphthalen-1-yl)-3,4-dihydroanthracen-1(2H)-one typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, where 1-iodonaphthalene is reacted with a suitable anthracene derivative in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
10-(Naphthalen-1-yl)-3,4-dihydroanthracen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated naphthalene derivatives.
科学研究应用
10-(Naphthalen-1-yl)-3,4-dihydroanthracen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
作用机制
The mechanism of action of 10-(Naphthalen-1-yl)-3,4-dihydroanthracen-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular membranes and proteins, leading to alterations in cell function and signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 9-(Naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene
- 1-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)dibenzo[b,d]furan
- 2-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
Uniqueness
10-(Naphthalen-1-yl)-3,4-dihydroanthracen-1(2H)-one is unique due to its specific structural arrangement, which imparts distinct photophysical and electronic properties. This uniqueness makes it particularly valuable in applications such as OLEDs, where precise control over emission properties is crucial .
属性
CAS 编号 |
917894-82-7 |
|---|---|
分子式 |
C24H18O |
分子量 |
322.4 g/mol |
IUPAC 名称 |
10-naphthalen-1-yl-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C24H18O/c25-23-14-6-13-21-22(23)15-17-8-2-4-11-19(17)24(21)20-12-5-9-16-7-1-3-10-18(16)20/h1-5,7-12,15H,6,13-14H2 |
InChI 键 |
LOEHCTQEJIOCQZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C3=CC=CC=C3C=C2C(=O)C1)C4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


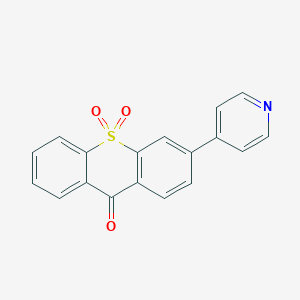
![2,10,12-trioxa-4,6-diazatricyclo[7.4.0.03,7]trideca-1(13),3(7),4,8-tetraene](/img/structure/B12605110.png)
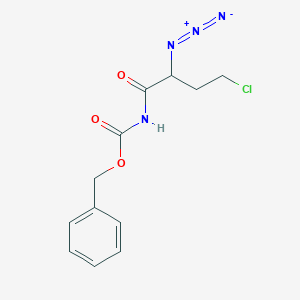
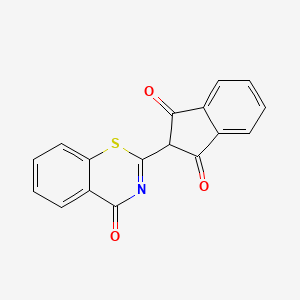
![6-(3,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605149.png)
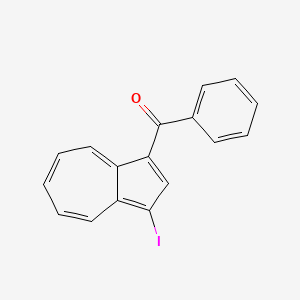

![4,7-Benzothiazoledione, 6-[(4-butylphenyl)amino]-2,5-dimethyl-](/img/structure/B12605161.png)
![4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine](/img/structure/B12605169.png)
![N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12605171.png)
![2-[6-(2-Ethoxy-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide](/img/structure/B12605182.png)

![3,3'-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole)](/img/structure/B12605188.png)
